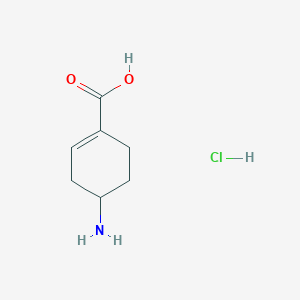

4-Aminocyclohexene-1-carboxylic acid;hydrochloride

描述

Historical Development and Discovery

The synthetic exploration of 4-aminocyclohexanecarboxylic acid derivatives began in the mid-20th century alongside growing interest in conformationally restricted amino acids. Early routes relied on classical resolution techniques, as demonstrated by the 1968 separation of cis/trans isomers through fractional crystallization of their N-phthaloyl derivatives. A paradigm shift occurred in 2009 with the development of ruthenium-catalyzed hydrogenation protocols that directly produced trans-4-amino-1-cyclohexanecarboxylic acid esters with 95:5 trans:cis selectivity under mild reaction conditions. This breakthrough, documented in Organic Process Research & Development, enabled multi-kilogram production scales for antidiabetic drug intermediates like glimepiride. Subsequent innovations in 2017 introduced single-pot processes using tert-butoxycarbonyl (Boc) protection strategies coupled with selective cis-isomer elimination, pushing trans ratios beyond 99% while reducing purification steps.

Nomenclature and Structural Classification

The compound systematically named (1r,4r)-4-aminocyclohexane-1-carboxylic acid hydrochloride adopts a diequatorial conformation where both functional groups occupy axial positions on the cyclohexane ring. Key identifiers include:

| Property | Specification |

|---|---|

| IUPAC Name | (1r,4r)-4-aminocyclohexane-1-carboxylic acid hydrochloride |

| CAS Registry Number | 27960-59-4 |

| Molecular Formula | C₇H₁₄ClNO₂ |

| SMILES Notation | N[C@H]1CCC@HCC1.Cl |

X-ray crystallography confirms the trans-diaxial arrangement, with the ammonium proton forming a hydrogen bond to the chloride counterion. The cyclohexane ring exhibits a chair conformation, minimizing steric strain between the substituents.

Significance in Organic and Medicinal Chemistry

This scaffold's pharmacological relevance stems from its dual functionality and restricted rotation. In hypoglycemic agents like glimepiride, the trans configuration ensures optimal binding to sulfonylurea receptors by preorganizing the molecule into a bioactive conformation. Recent applications extend to nanotechnology, where 4-aminocyclohexanecarboxylic acid residues enable the construction of cyclic peptides that self-assemble into nanotubes with 2.3 nm internal diameters. These nanostructures demonstrate unique host-guest chemistry, capable of encapsulating fullerenes to form bioorganic hybrid materials. Industrial consumption exceeds 50 metric tons annually, driven by demand from anticoagulant and antidepressant manufacturing sectors.

Isomeric Forms: Comparative Overview

The stereochemical dichotomy between cis and trans isomers profoundly impacts physicochemical properties and biological activity:

属性

IUPAC Name |

4-aminocyclohexene-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2.ClH/c8-6-3-1-5(2-4-6)7(9)10;/h1,6H,2-4,8H2,(H,9,10);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMQFYJPLCLCEFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=CCC1N)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Base-Catalyzed Epimerization

The most widely documented method involves the isomerization of cis-4-aminocyclohexanecarboxylic acid or its derivatives using strong bases such as sodium hydroxide or potassium tert-butoxide. This reaction proceeds via a keto-enol tautomerization mechanism, where the base deprotonates the carboxylic acid group, enabling epimerization at the cyclohexane ring.

Reaction Conditions :

- Base : Sodium hydroxide (2–10 equivalents) or potassium alkoxides (e.g., potassium tert-butoxide).

- Solvent : High-boiling hydrocarbons (e.g., xylene, mesitylene) to maintain reaction temperatures of 150–240°C.

- Time : 6–24 hours.

Key Outcomes :

- Yields of trans-4-aminocyclohexanecarboxylic acid exceed 70% when using 2 equivalents of sodium hydroxide at 170–240°C.

- The trans isomer is isolated via crystallization of its amino-protected derivatives (e.g., tert-butoxycarbonyl or benzyloxycarbonyl groups), which exhibit superior crystallinity compared to cis analogs.

Critical Analysis :

- Advantages : High purity (trans:cis ratio >95%) achievable through recrystallization.

- Limitations : Prolonged reaction times and high temperatures may lead to decomposition byproducts.

One-Pot Catalytic Hydrogenation

Hydrogenation of 4-Aminobenzoic Acid Derivatives

A streamlined one-pot process converts 4-aminobenzoic acid derivatives to trans-4-amino-1-cyclohexanecarboxylic acid using catalytic hydrogenation under mild conditions.

Reaction Conditions :

- Catalyst : Palladium on carbon (Pd/C) or ruthenium-based catalysts.

- Solvent : Mixtures of aprotic solvents (e.g., dichloromethane) and water.

- Pressure : Low hydrogen pressure (1–5 atm) at 60°C.

Key Outcomes :

- Trans:cis ratios exceed 75% within 3 hours.

- Post-reaction isolation involves acidification with citric acid and extraction with dichloromethane to yield the hydrochloride salt.

Critical Analysis :

- Advantages : Scalable for industrial use due to mild conditions and reduced energy input.

- Limitations : Catalyst recovery and residual metal contamination require additional purification steps.

Crystallization-Driven Purification

Protection-Deprotection Strategy

To enhance trans isomer purity, amino group protection (e.g., tert-butoxycarbonyl) is employed before crystallization.

Procedure :

- Protection : React the free amine with di-tert-butyl dicarbonate in methanol/water at 0–40°C.

- Crystallization : The protected derivative is crystallized from diisopropyl ether or hexane, achieving >99% trans purity.

- Deprotection : Hydrochloric acid cleaves the protecting group, yielding the hydrochloride salt.

Key Outcomes :

- Trituration with diisopropyl ether removes residual cis isomers.

- Final hydrochloride purity: ≥98% (by HPLC).

Comparative Data Tables

Table 1: Isomerization Methods Comparison

Table 2: Protecting Group Impact on Crystallinity

| Protecting Group | Solvent for Crystallization | Purity After Crystallization (%) |

|---|---|---|

| tert-Butoxycarbonyl | Diisopropyl ether | 99.5 |

| Benzyloxycarbonyl | Hexane | 98.2 |

化学反应分析

Types of Reactions

4-Aminocyclohexene-1-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be further reduced to form cyclohexane derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.

Substitution: Reagents such as acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Cyclohexane derivatives.

Substitution: Amides or other substituted derivatives.

科学研究应用

4-Aminocyclohexene-1-carboxylic acid;hydrochloride is a chemical compound utilized in various scientific research applications. Its unique unsaturated cyclohexene ring distinguishes it from saturated counterparts, leading to different chemical reactivity and biological activity.

Scientific Research Applications

This compound is utilized in scientific research for the following reasons:

- Chemistry It serves as an intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds.

- Biology It is used in the study of enzyme mechanisms and as a building block for biologically active molecules.

- Medicine It is investigated for potential therapeutic properties, including its role in the synthesis of pharmaceutical compounds.

- Industry It is employed in the production of polymers and other industrial chemicals.

Comparison with Similar Compounds

this compound can be compared to the following similar compounds:

- 4-Aminocyclohexane-1-carboxylic acid;hydrochloride This is a saturated analog with similar functional groups but differing in the degree of saturation.

- trans-4-Aminocyclohexanecarboxylic acid;hydrochloride This is another analog with a different stereochemistry.

作用机制

The mechanism of action of 4-Aminocyclohexene-1-carboxylic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecule. The carboxylic acid group can participate in acid-base interactions, further modulating the compound’s effects .

相似化合物的比较

Cyclohexane vs. Cyclohexene Derivatives

- Methyl 4-Aminocyclohexane-1-carboxylate Hydrochloride (C₈H₁₆ClNO₂): This saturated analog replaces the carboxylic acid with a methyl ester and lacks the cyclohexene double bond. Its molecular weight (193.67 g/mol) and ester functionality suggest lower acidity compared to the target compound. Such esters are often used as prodrugs or synthetic intermediates .

- 1-Amino-1-cyclohexanecarboxylic Acid (C₇H₁₃NO₂): Positional isomerism (1-amino vs. 4-amino) and the absence of a hydrochloride salt result in distinct properties. This compound has a melting point >300°C, indicating high thermal stability, likely due to strong intermolecular hydrogen bonding .

Functional Group Variations

- trans-4-Aminocyclohexanol (C₆H₁₃NO): Substitution of the carboxylic acid with a hydroxyl group reduces acidity and molecular weight (115.17 g/mol). The lower melting point (108–113°C) reflects weaker crystal lattice forces compared to carboxylic acid derivatives .

- 4-(Aminomethyl)-4-hydroxycyclohexane-1-carboxylic Acid Hydrochloride (C₈H₁₆ClNO₃): The addition of a hydroxyl and aminomethyl group increases molecular weight (209.67 g/mol) and complexity. This compound may exhibit enhanced hydrogen-bonding capacity, impacting solubility and biological interactions .

Pharmaceutical Hydrochloride Salts

- Procaine Hydrochloride: A benzoic acid derivative with a tertiary amine, procaine’s recovery in the presence of 4-aminobenzoic acid highlights the stability of hydrochloride salts under acidic conditions. This suggests similar resilience for 4-aminocyclohexene-1-carboxylic acid hydrochloride .

- 4-Aminophenol Hydrochloride: Found in paracetamol hydrolysis products, this compound underscores the reactivity of aromatic amines. In contrast, the aliphatic amine in the target compound may offer greater metabolic stability .

Data Tables: Comparative Analysis

Table 1. Physicochemical Properties of Selected Compounds

*Estimated based on structural analogs.

Key Findings and Implications

- Structural Rigidity : The cyclohexene ring in the target compound may enhance binding specificity in biological systems compared to saturated analogs .

- Solubility and Stability : The hydrochloride salt form likely improves aqueous solubility, critical for drug delivery. This is consistent with trends observed in procaine and raloxifene hydrochlorides .

- Functional Group Synergy : The combination of amine and carboxylic acid groups could enable zwitterionic behavior, influencing pharmacokinetics and interactions with biomolecules .

生物活性

4-Aminocyclohexene-1-carboxylic acid hydrochloride (also known as trans-4-aminocyclohexanecarboxylic acid hydrochloride) is a compound that has garnered attention for its diverse biological activities. This article explores its biological properties, synthesis methods, and potential applications based on recent research findings.

4-Aminocyclohexene-1-carboxylic acid hydrochloride has the molecular formula . Its structure features a cyclohexane ring with an amino group and a carboxylic acid functional group, which contribute to its biological activity. The compound exists primarily in a trans configuration, which is crucial for its pharmacological effects.

Biological Activities

1. Hemostatic Action

The compound has been identified as having significant hemostatic properties. Studies indicate that the trans-isomer exhibits strong hemostatic action, making it potentially useful in medical applications related to blood coagulation . This property is particularly relevant in surgical settings or for treating conditions where bleeding control is necessary.

2. Antidiuretic Activity

Research has shown that peptides containing 4-aminocyclohexene-1-carboxylic acid exhibit potent antidiuretic activity. This suggests that the compound may play a role in regulating fluid balance in the body, potentially offering therapeutic benefits for conditions such as diabetes insipidus .

3. Protein Stabilization

The compound's ability to stabilize β-helical motifs in proteins has been explored, indicating its potential use in synthetic biology and nanotechnology. The conformational rigidity provided by the cyclohexane ring allows it to enhance the stability of protein structures, which is critical for developing new biomaterials .

Synthesis Methods

The synthesis of 4-aminocyclohexene-1-carboxylic acid hydrochloride can be achieved through various methods, including:

- Decarboxylation Processes : A common method involves decarboxylating 4-aminomethylcyclohexane-1,1-dicarboxylic acid to yield the desired product. This process can be optimized to favor the production of the trans-isomer .

- Catalytic Reduction : Another approach includes the catalytic reduction of 4-aminobenzoic acid, which provides a cost-effective route for large-scale production .

Research Findings and Case Studies

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-Aminocyclohexene-1-carboxylic acid hydrochloride with high purity?

- Methodological Answer : The synthesis typically involves cyclization and functional group modification. A common approach is the reaction of the parent carboxylic acid with hydrochloric acid (HCl) under controlled conditions (e.g., in ethanol or dichloromethane at 0–25°C) to form the hydrochloride salt. Reaction progress should be monitored via thin-layer chromatography (TLC), and purification achieved via recrystallization or column chromatography using polar solvents .

Q. Which spectroscopic techniques are most effective for characterizing the structure of 4-Aminocyclohexene-1-carboxylic acid hydrochloride?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the cyclohexene backbone and substituent positions. Infrared (IR) spectroscopy verifies the presence of amino (-NH₂) and carboxylic acid (-COOH) groups. High-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystalline) provide additional structural validation. PubChem and CAS databases offer reference spectral data for comparison .

Q. What solvent systems and chromatography methods are suitable for purifying 4-Aminocyclohexene-1-carboxylic acid hydrochloride?

- Methodological Answer : Polar aprotic solvents (e.g., ethanol, methanol) are ideal for recrystallization. Reverse-phase HPLC with a C18 column and acidic mobile phase (e.g., 0.1% trifluoroacetic acid in water/acetonitrile) can resolve impurities. For column chromatography, silica gel with a gradient of dichloromethane:methanol (9:1 to 4:1) is effective. Monitor fractions via TLC or UV detection at 254 nm .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during the synthesis of chiral derivatives of 4-Aminocyclohexene-1-carboxylic acid hydrochloride?

- Methodological Answer : Use chiral auxiliaries or catalysts during cyclization steps. Enantiomeric excess (ee) can be quantified via chiral HPLC (e.g., Chiralpak® columns) or circular dichroism (CD). Asymmetric hydrogenation or enzymatic resolution may enhance stereochemical control. Computational modeling (e.g., Density Functional Theory) predicts favorable stereoisomer pathways .

Q. What computational strategies are recommended to predict the biological interactions of 4-Aminocyclohexene-1-carboxylic acid hydrochloride with target enzymes?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) models ligand-enzyme binding. Molecular dynamics simulations (GROMACS) assess stability of interactions. Quantum mechanics/molecular mechanics (QM/MM) can elucidate reaction mechanisms at active sites. Validate predictions with in vitro enzymatic assays (e.g., fluorescence-based activity monitoring) .

Q. How should researchers design in vitro assays to evaluate the biological activity of 4-Aminocyclohexene-1-carboxylic acid hydrochloride while addressing solubility challenges?

- Methodological Answer : Use phosphate-buffered saline (PBS) or dimethyl sulfoxide (DMSO) for solubilization, ensuring final DMSO concentrations ≤1% to avoid cytotoxicity. For cell-based assays, pre-equilibrate the compound in culture media. Quantify activity via luminescence/fluorescence (e.g., luciferase reporters for receptor activation) or colorimetric methods (e.g., MTT for cytotoxicity). Include solubility enhancers like cyclodextrins if necessary .

Data Analysis & Stability

Q. How can researchers resolve contradictions in reported biological activity data for 4-Aminocyclohexene-1-carboxylic acid hydrochloride?

- Methodological Answer : Cross-validate assays using orthogonal methods (e.g., SPR for binding affinity vs. functional cellular assays). Assess batch-to-batch purity via HPLC and elemental analysis. Consider stereochemical variations or salt form differences (e.g., hydrochloride vs. free base). Meta-analyses of PubChem and ChEMBL data may identify confounding factors .

Q. What are the key stability considerations for long-term storage of 4-Aminocyclohexene-1-carboxylic acid hydrochloride?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。